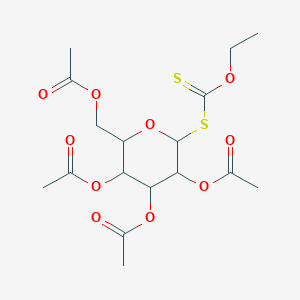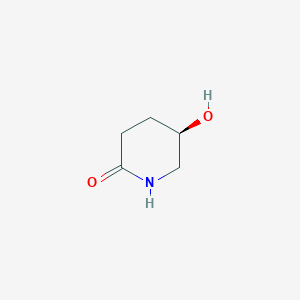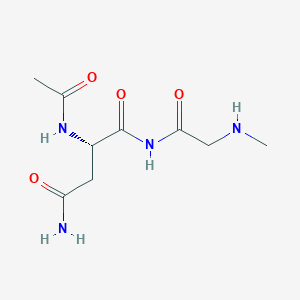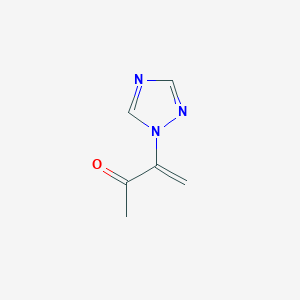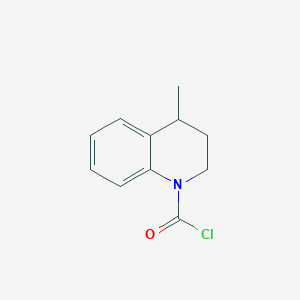
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, also known as MDQCC, is a synthetic compound that has been widely used in scientific research. MDQCC belongs to the class of quinoline derivatives and has been found to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is not fully understood. However, it has been suggested that 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride exerts its biological activities by inhibiting the activity of enzymes and interfering with cellular processes. For example, 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the level of acetylcholine, which can improve cognitive function. 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition can be useful in the treatment of hyperpigmentation disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can also be easily modified to generate analogs with improved biological activities. However, 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has some limitations. It is a highly reactive compound that requires careful handling, and its biological activities are not fully understood.
Orientations Futures
For the study of 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride include the development of analogs with improved biological activities, investigation of the mechanism of action, and exploration of its potential use in the treatment of various diseases.
Méthodes De Synthèse
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can be synthesized by reacting 4-methylquinoline with phosgene in the presence of a base. The reaction yields 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride as a white solid with a melting point of 72-74°C. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been extensively studied for its biological activities. It has been found to possess antitumor, antifungal, and antibacterial properties. 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Due to its diverse biological activities, 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been used as a lead compound for the development of new drugs.
Propriétés
Numéro CAS |
106969-90-8 |
|---|---|
Nom du produit |
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-7-13(11(12)14)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 |
Clé InChI |
LYFMXZDGWYSLQQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)Cl |
SMILES canonique |
CC1CCN(C2=CC=CC=C12)C(=O)Cl |
Synonymes |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
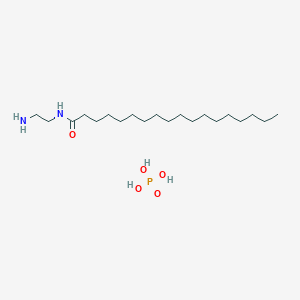
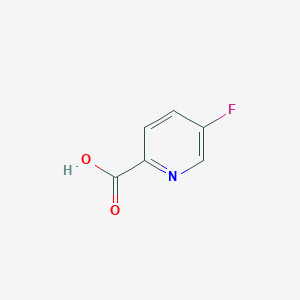

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
